Enantiomeric Identity: (R)-Configuration vs. (S)-Enantiomer — Stereochemical Purity and Receptor Recognition
The (R)-enantiomer hydrochloride (CAS 2703746-07-8) and the (S)-enantiomer hydrochloride (available as BLDPharm catalog BL3H99F8D70B through Sigma-Aldrich, purity 95%) are non-superimposable mirror images with opposite absolute configuration at the chiral α-carbon . The (R)-enantiomer free base has a predicted pKa (conjugate acid) of 8.41±0.10 . For both enantiomers, the free base LogP is 3.4876 and TPSA is 26.02 Ų . While enantiomers share identical achiral physicochemical properties (LogP, TPSA, pKa, density 1.519±0.06 g/cm³, boiling point 230.7±35.0 °C predicted ), their chiral recognition by biological targets is fundamentally divergent — a principle underscored by the NK1 receptor literature, where stereochemistry of the α-methylbenzylamine scaffold determines binding mode and functional activity [1]. Procuring the incorrect enantiomer introduces a structurally distinct compound that cannot be assumed equipotent at any chiral biological target.
| Evidence Dimension | Absolute configuration at chiral α-carbon |
|---|---|
| Target Compound Data | R-configuration; InChI Key HHZSHSNEZHBTLB-NUBCRITNSA-N; SMILES FC(F)(C1=CC([C@H](N)C)=CC(Br)=C1)F.Cl |
| Comparator Or Baseline | (S)-enantiomer HCl salt; InChI Key HHZSHSNEZHBTLB-JEDNCBNOSA-N (S-configuration at α-carbon); purity 95% (Sigma-Aldrich/BLDPharm) |
| Quantified Difference | Opposite absolute stereochemistry (R vs. S); identical achiral properties (MW 304.53, LogP 3.4876, pKa 8.41) but different InChI Key and optical rotation |
| Conditions | Chiral center defined by stereospecific synthesis; enantiomers distinguished by chiral HPLC, polarimetry, or NMR with chiral shift reagents |
Why This Matters
For procurement in chiral drug discovery, the (R)-enantiomer must be specified; the (S)-enantiomer is a different chemical entity that will produce different diastereomeric products in subsequent synthetic steps and potentially opposite biological activity at chiral targets such as GPCRs and enzymes.
- [1] Yoo H, Boo KJ, Nguyen LP, Hwang JI, Lee CS, Yang SH, Jeon SJ, Kim HR, Kim H. Exploring neurokinin-1 receptor antagonism for depression with structurally differentiated inhibitors. Experimental & Molecular Medicine. 2025;57(11):2699-2706. DOI: 10.1038/s12276-025-01415-2 View Source
